![molecular formula C6H11NO3S B3002201 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864058-40-1](/img/structure/B3002201.png)
7-Oxabicyclo[2.2.1]heptane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is a chemical compound with the molecular formula C6H11NO3S . It is a derivative of 7-Oxabicyclo[2.2.1]heptane, which is also known as 1,4-epoxycyclohexane . This compound has been reported to have interesting biological activity .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is available as a 2D Mol file or as a computed 3D SD file . The structure is based on the 7-Oxabicyclo[2.2.1]heptane skeleton, with a sulfonamide group attached .Chemical Reactions Analysis
7-Oxabicyclo[2.2.1]heptane derivatives are found in nature and have interesting biological properties. They are readily available through Diels–Alder reactions of furans or by other methods . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has been reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo hept-5-ene skeleton .Wissenschaftliche Forschungsanwendungen
Hormone Therapy for Breast Cancer
This compound has shown improved activity in degrading estrogen receptor α, which is significant in hormone therapy for breast cancer treatment. It offers an alternative to traditional treatments like tamoxifen, especially in overcoming drug resistance through selective estrogen receptor degraders (SERDs) .
Solid-Phase Oligonucleotide Synthesis
In the field of oligonucleotide synthesis, especially for 3′-modified oligonucleotides, this compound is evaluated as a universal linker attached to a solid support, enhancing the efficiency of the synthesis process .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the Diels–Alder reaction with furans to generate various derivatives that are useful in synthesizing other complex molecules .
Thermochemistry
It is used in thermochemical studies to understand the enthalpy of polymerization and other heat-related properties, which are crucial in material science and engineering .
Enzyme Substrate Specificity Studies
This compound has been employed as a substrate to investigate the substrate specificity of certain enzymes, such as recombinant NADPH-dependent reductases, which play a role in the reductive reaction of ketones .
Wirkmechanismus
Target of Action
The primary target of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is the estrogen receptor alpha (ERα). This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
7-Oxabicyclo[2.2.1]heptane-2-sulfonamide interacts with its target, ERα, by inducing its degradation. This degradation is mediated through a proteasome-mediated process . The compound’s interaction with ERα leads to changes in the receptor’s activity, thereby affecting the expression of genes regulated by this receptor .
Biochemical Pathways
The interaction of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide with ERα affects several biochemical pathways. One of the key pathways influenced is the interleukin-2 (IL2) gene expression pathway. The compound’s action inhibits the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for IL2 gene expression .
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide’s action include the degradation of ERα and the subsequent inhibition of IL2 gene expression. These effects can lead to changes in cellular growth and development, particularly in cells where ERα plays a significant role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide. For instance, the length and position of the alkyl side chain in the compound have been found to significantly affect its biological activity . .
Eigenschaften
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJRBQXKNGFCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[2.2.1]heptane-2-sulfonamide | |
CAS RN |
1864058-40-1 |
Source
|
Record name | 7-oxabicyclo[2.2.1]heptane-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.